![molecular formula C17H19N7O B2444865 1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone CAS No. 842104-34-1](/img/structure/B2444865.png)

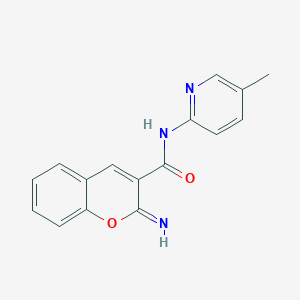

1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

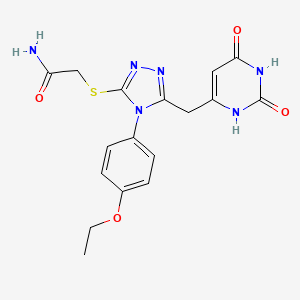

1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone, also known as BCTP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a small molecule featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of various novel derivatives, including pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine, which exhibit potential against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

- One-Pot Synthesis Methodology : It's involved in one-pot synthesis methods for creating dihydropyrimidinone derivatives, showcasing efficient and simple synthetic routes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Biological Activities

- Antimicrobial Properties : Some derivatives synthesized using this compound have shown moderate antimicrobial properties against specific bacterial and fungal species (Abdel‐Aziz et al., 2008).

- Antiviral Potential : Derivatives of this compound have been studied for their potential as non-nucleoside reverse transcriptase inhibitors, with a focus on anti-HIV activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

- Potential Antipsychotic Agents : Certain derivatives demonstrate binding affinities to dopamine and serotonin receptors, suggesting potential as atypical antipsychotic agents (Norman, Rigdon, Navas, & Cooper, 1994).

Chemical Characterization and Synthesis

- Characterization of Derivatives : This compound is pivotal in the chemical characterization and synthesis of various heterocyclic systems, contributing significantly to the development of new chemical entities (Mabkhot, Al-Majid, & Alamary, 2011).

- Utility in Synthesis of Heterocyclic Systems : It serves as a key component in the synthesis of diverse heterocyclic systems, aiding in the expansion of chemical compound libraries (Mahmoud & El-Shahawi, 2008).

Pharmacological Applications

- Antihypertensive Potential : Some triazolopyrimidine derivatives, which involve the use of this compound, have shown promise as antihypertensive agents in preliminary studies (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

- Analgesic Efficacy : Derivatives incorporating this compound have been evaluated for their analgesic efficacy, demonstrating potential in pain management (Savelon et al., 1998).

Wirkmechanismus

Target of Action

The compound “1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone” belongs to the class of triazolopyrimidines . Triazolopyrimidines have been found to inhibit cyclin-dependent kinases (CDKs), which are a family of protein kinases that regulate the cell cycle . Therefore, it’s possible that this compound might also target CDKs or similar proteins.

Mode of Action

If this compound does indeed target CDKs, it would likely bind to these enzymes and inhibit their activity, thereby disrupting the cell cycle and potentially leading to cell death . .

Biochemical Pathways

The inhibition of CDKs would affect the cell cycle, a fundamental biochemical pathway in all living cells. This could have downstream effects on processes such as DNA replication, mitosis, and apoptosis .

Result of Action

The result of this compound’s action would likely depend on its specific targets and mode of action. If it does inhibit CDKs, it could potentially have anti-proliferative or cytotoxic effects, particularly on rapidly dividing cells .

Eigenschaften

IUPAC Name |

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O/c1-13(25)22-7-9-23(10-8-22)16-15-17(19-12-18-16)24(21-20-15)11-14-5-3-2-4-6-14/h2-6,12H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHJYJKOXWMQCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2444782.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2444787.png)

![1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2444790.png)

![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2444795.png)

![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)

![Ethyl 2-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2444804.png)